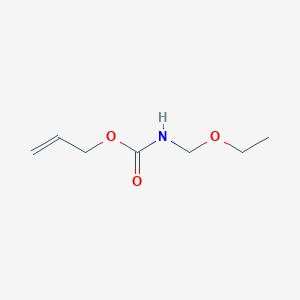
Prop-2-en-1-yl (ethoxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl (ethoxymethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. Allyl (ethoxymethyl)carbamate is particularly useful due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method for synthesizing carbamates involves the reaction of carbonylimidazolide with a nucleophile in water.
Transcarbamoylation: This method uses methyl carbamate as a donor and tin catalysts to transfer the carbamoyl group to alcohols.
Industrial Production Methods: Industrial production often employs scalable methods such as the use of Si(OMe)4 as a regenerable reagent and DBU as a CO2 capture agent and catalyst. This method is efficient and works well even with exhaust gases containing impurities .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Allyl (ethoxymethyl)carbamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd-C).
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon (Pd-C), hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Oxidized carbamates.
Reduction: Reduced amines.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
Chemistry: Allyl (ethoxymethyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in multi-step organic syntheses .
Biology and Medicine: Carbamates, including allyl (ethoxymethyl)carbamate, are studied for their potential use in drug design and medicinal chemistry. They are stable and can be hydrolyzed under physiological conditions, making them useful in prodrug strategies .
Industry: In the polymer industry, carbamates are used as intermediates in the synthesis of polyurethanes and other polymers. They are also used in the production of pesticides and herbicides .
Mécanisme D'action
The mechanism by which allyl (ethoxymethyl)carbamate exerts its effects involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparaison Avec Des Composés Similaires
t-Butyloxycarbonyl (Boc) Carbamate: Removed with strong acid (trifluoroacetic acid) or heat.
Carboxybenzyl (Cbz) Carbamate: Removed using catalytic hydrogenation (Pd-C, H2).
Fluorenylmethoxy (Fmoc) Carbamate: Removed with an amine base (e.g., R2NH).
Uniqueness: Allyl (ethoxymethyl)carbamate is unique due to its stability and ease of removal under mild conditions. Unlike Boc and Cbz carbamates, which require strong acids or hydrogenation for removal, allyl (ethoxymethyl)carbamate can be removed under milder conditions, making it more versatile in complex synthetic routes .
Propriétés
Numéro CAS |
59186-19-5 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
prop-2-enyl N-(ethoxymethyl)carbamate |
InChI |
InChI=1S/C7H13NO3/c1-3-5-11-7(9)8-6-10-4-2/h3H,1,4-6H2,2H3,(H,8,9) |
Clé InChI |
FOZLWSMJBLPODA-UHFFFAOYSA-N |
SMILES canonique |
CCOCNC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
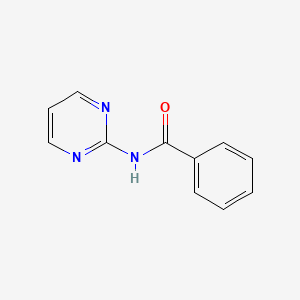
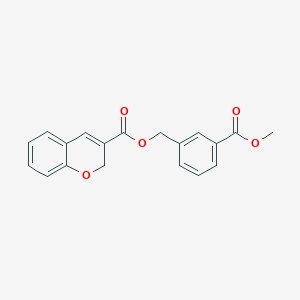
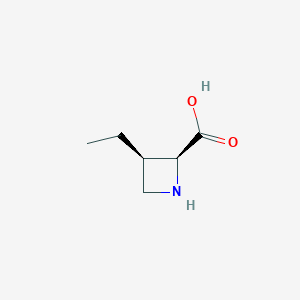
![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)
![2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline](/img/structure/B12927040.png)

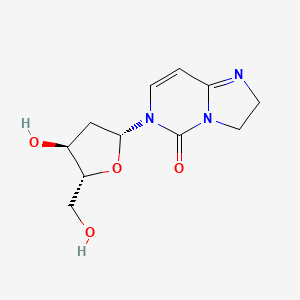
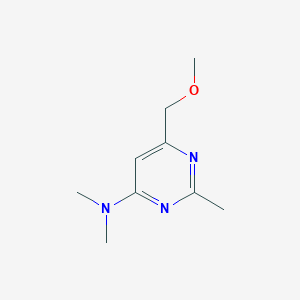
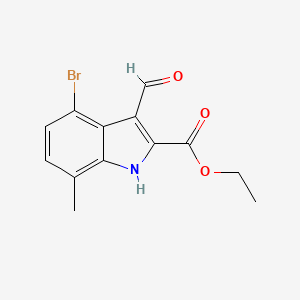
![[(2S)-morpholin-2-yl]methanamine](/img/structure/B12927061.png)



